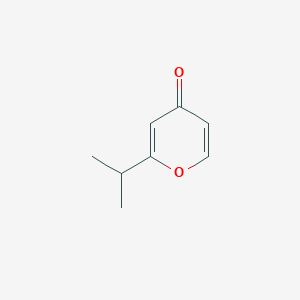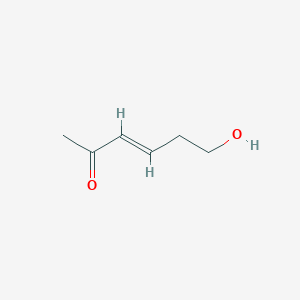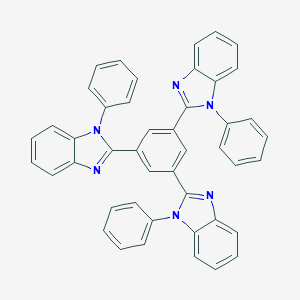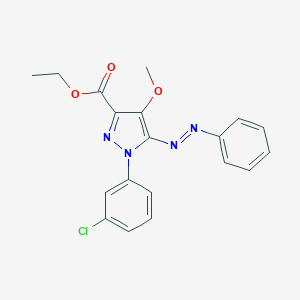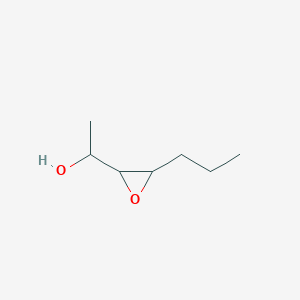
1-(3-Propyloxiran-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Propyloxiran-2-yl)ethanol, also known as glycidol, is a chemical compound that is used in various industries such as food, cosmetics, and pharmaceuticals. It is an epoxide that is formed by the reaction of propylene oxide with ethanol. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 1-(3-Propyloxiran-2-yl)ethanol involves its ability to react with various functional groups such as amino acids and nucleic acids. This reaction leads to the formation of stable adducts that can alter the structure and function of proteins and DNA. This compound also has the ability to induce oxidative stress and DNA damage in cells.
Biochemical and Physiological Effects:
1-(3-Propyloxiran-2-yl)ethanol has been shown to have various biochemical and physiological effects on cells and organisms. It has been shown to induce cytotoxicity and genotoxicity in cells. It has also been shown to cause DNA damage and mutations in cells. Furthermore, it has been shown to have carcinogenic and teratogenic effects on animals.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-Propyloxiran-2-yl)ethanol in lab experiments include its ability to react with various functional groups and its potential applications in various fields of science. However, its limitations include its toxicity and potential health hazards, which require strict safety precautions during handling and disposal.
Future Directions
There are several future directions for research on 1-(3-Propyloxiran-2-yl)ethanol. One direction is to investigate its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Another direction is to study its mechanism of action and its effects on different cell types and organisms. Furthermore, future research could focus on developing safer and more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of 1-(3-Propyloxiran-2-yl)ethanol involves the reaction of propylene oxide with ethanol in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain a high yield of the product. The process can be optimized by using different catalysts and reaction conditions to achieve the desired properties of the compound.
Scientific Research Applications
1-(3-Propyloxiran-2-yl)ethanol has been extensively studied for its potential applications in various fields of science. It has been used as a building block for the synthesis of other compounds such as glycerol monooleate and glycerol monostearate. It has also been used as a solvent and a stabilizer in the food industry. Furthermore, it has been used as a starting material for the synthesis of pharmaceuticals and agrochemicals.
properties
CAS RN |
180188-48-1 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
1-(3-propyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C7H14O2/c1-3-4-6-7(9-6)5(2)8/h5-8H,3-4H2,1-2H3 |
InChI Key |
HTMRVZFZWGFEOT-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)C(C)O |
Canonical SMILES |
CCCC1C(O1)C(C)O |
synonyms |
Oxiranemethanol, -alpha--methyl-3-propyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



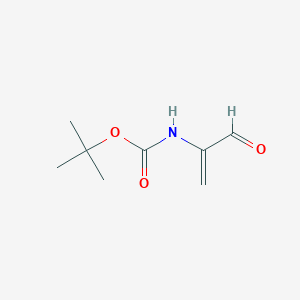
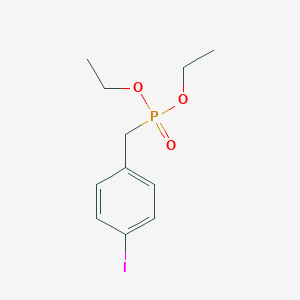
![6-Fluoro-2-[(phenylmethyl)amino]-4(1H)-pyrimidinone](/img/structure/B65142.png)
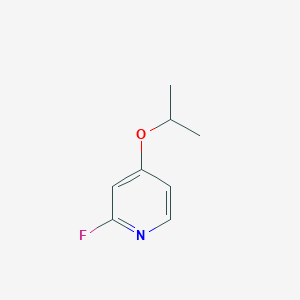
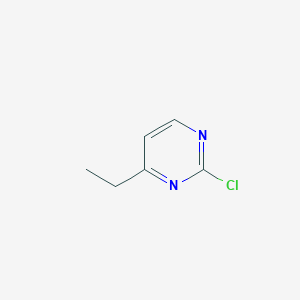
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol](/img/structure/B65153.png)



